REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:7]=[C:6]([N+:12]([O-:14])=[O:13])[C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1
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Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
105 mL
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Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
18 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred for 3 hours at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise to it at −5° C.˜0° C. over the period of 3 h
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Duration
|
3 h
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Type
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ADDITION
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Details
|
After complete addition
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Type
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ADDITION
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Details
|
The reaction mixture was poured into ice
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane
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Type
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WASH
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Details
|
The combined organic layers was washed with water (600 mL), sat. sodium bicarbonate (600 mL) and brine (600 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
It was dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to give the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (PE:EA=20:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
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FC=1C=C(C(=C(C1)[N+](=O)[O-])C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |